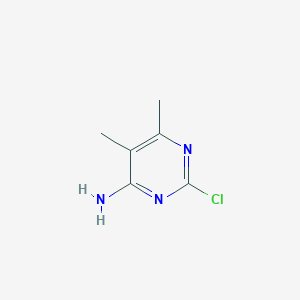
2-Chloro-5,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3 It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylpyrimidin-4-amine typically involves the chlorination of 5,6-dimethylpyrimidin-4-amine. One common method includes the reaction of 5,6-dimethylpyrimidin-4-amine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrimidine ring can influence the compound’s binding affinity and specificity. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2,6-dimethylpyrimidine
- 2-Amino-4-chloro-5,6-dimethylpyrimidine
- 2-Chloro-6-methylpyrimidine
Uniqueness
2-Chloro-5,6-dimethylpyrimidin-4-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom at the 2-position can enhance its nucleophilicity, making it more reactive in substitution reactions. Additionally, the methyl groups at the 5 and 6 positions can influence the compound’s steric and electronic properties, affecting its interaction with biological targets.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)9-6(7)10-5(3)8/h1-2H3,(H2,8,9,10) |
InChI Key |
BMOMSRIYLMTRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


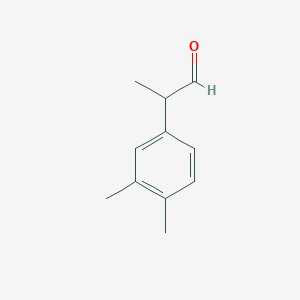
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
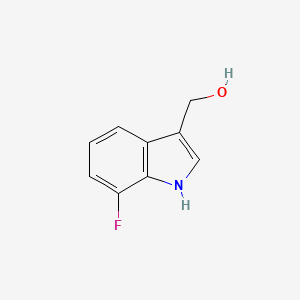
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)
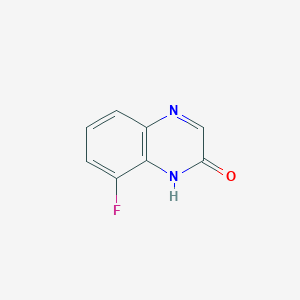
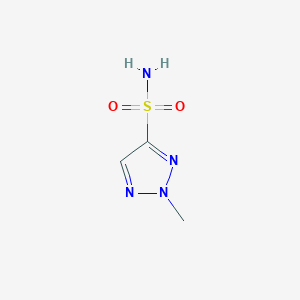



![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
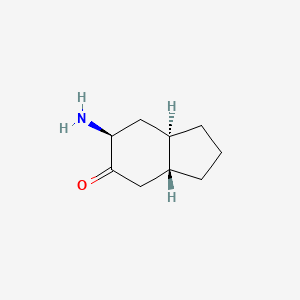
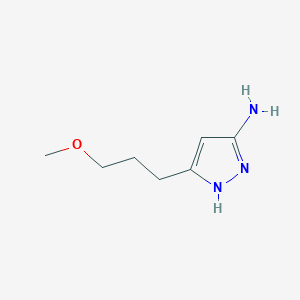
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
